molecular formula C18H18ClN3O3S B10929225 N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide

Cat. No.: B10929225
M. Wt: 391.9 g/mol
InChI Key: ZNOYCKSWMMDCHW-MTJSOVHGSA-N
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Description

"N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide" is a structurally complex compound featuring a cyclopropanecarboxamide core linked to a 4-chlorophenylsulfonyl ethanehydrazonoyl moiety. Its design incorporates functional groups known for influencing biological activity, such as the sulfonyl group (implicated in hydrogen bonding and solubility) and the cyclopropane ring (associated with conformational rigidity and metabolic stability).

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[4-[(Z)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H18ClN3O3S/c1-12(21-22-26(24,25)17-10-6-15(19)7-11-17)13-4-8-16(9-5-13)20-18(23)14-2-3-14/h4-11,14,22H,2-3H2,1H3,(H,20,23)/b21-12-

InChI Key

ZNOYCKSWMMDCHW-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazonoyl chloride: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl hydrazinecarboxylate to form the hydrazonoyl chloride intermediate.

    Cyclopropanation: The hydrazonoyl chloride is then reacted with cyclopropanecarboxylic acid in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that this compound may have potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In cancer research, it may inhibit the activity of enzymes involved in cell division, leading to the death of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane Core: All compounds except feature a cyclopropanecarboxamide group, which enhances metabolic stability and rigidity. The target compound and share this moiety but differ in substituents (benzothiazole vs. sulfonyl-hydrazonoyl-phenyl).
  • Sulfonyl/Sulfonamide Groups: The target compound and include sulfonyl/sulfonamide groups, which facilitate hydrogen bonding and solubility. However, the hydrazonoyl linker in the target compound introduces additional conformational flexibility compared to ’s direct sulfonamide linkage.
  • Substituent Effects: The 4-chlorophenyl group in the target compound and may enhance lipophilicity and receptor binding, whereas the 4-methoxyphenoxy group in could influence electronic properties and solubility.

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step reactions (e.g., sulfonylation followed by hydrazone formation), contrasting with the one-step radical addition used for .
  • Yield and Purity : While achieves a high yield (78%), emphasizes purity (95%), critical for pharmacological studies. The target compound’s lack of reported yield/purity data highlights a gap in current literature.

Research Implications

The structural uniqueness of "this compound" positions it as a candidate for exploring synergistic effects between sulfonyl hydrazones and cyclopropane motifs. Future studies should prioritize synthetic optimization (e.g., improving yield) and comparative biological profiling against analogs like (benzothiazole derivative) and (sulfonamide) to elucidate structure-activity relationships.

Biological Activity

N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core, substituted with a sulfonyl group and a chlorophenyl moiety. Its structural complexity suggests diverse interactions with biological targets, making it a candidate for various pharmacological studies.

1. Antibacterial Activity

Recent studies have demonstrated that similar sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds with the sulfonamide functionality have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The synthesized derivatives were evaluated using standard protocols, revealing promising results in inhibiting bacterial growth.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis18
Compound CEscherichia coli10

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

  • Acetylcholinesterase Inhibition: A study found that several derivatives exhibited strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. The IC50 values ranged significantly among tested compounds, indicating varying potency .
  • Urease Inhibition: Urease inhibitors are of particular interest due to their potential in treating infections caused by Helicobacter pylori. Compounds derived from similar structures have shown strong inhibitory effects, with IC50 values reported as low as 1.13 µM for the most active derivatives .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TypeIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.13
Compound CUrease6.28

Case Study 1: Antibacterial Efficacy

In a recent study, a series of sulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with the chlorophenyl group displayed enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that the presence of the chlorophenyl moiety may play a critical role in the biological efficacy of these compounds .

Case Study 2: Enzyme Interaction Studies

Docking studies conducted on similar compounds revealed specific interactions with amino acid residues in the active sites of AChE and urease. These studies help elucidate the mechanism of action and support the development of more potent inhibitors based on the original compound structure .

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